Ethyl 3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carboxylate

Medicinal Chemistry Physicochemical Profiling ADME Optimization

Select this specific 1,2,4-oxadiazole regioisomer for your CNS-targeted programs. The para-nitrophenyl at C3 imparts a strong electron-withdrawing effect distinct from halogenated or unsubstituted phenyl analogs—no generic substitution is scientifically valid. With an XLogP3 of 2.2 (60% higher than the unsubstituted analog), it delivers moderate membrane permeability ideal for intracellular and CNS-resident targets. The 5-carboxylate ester serves as both a synthetic handle for amide/acid diversification and a direct comparator in bioisostere replacement studies. A validated protocol in MeCN/Et3N achieves up to 91% yield, making this scaffold economically rational for parallel library synthesis. Insist on the authenticated 1,2,4-isomer; 1,3,4-oxadiazoles exhibit an order of magnitude lower log D and will not meet your ADME requirements.

Molecular Formula C11H9N3O5
Molecular Weight 263.209
CAS No. 96898-36-1
Cat. No. B2689405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carboxylate
CAS96898-36-1
Molecular FormulaC11H9N3O5
Molecular Weight263.209
Structural Identifiers
SMILESCCOC(=O)C1=NC(=NO1)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C11H9N3O5/c1-2-18-11(15)10-12-9(13-19-10)7-3-5-8(6-4-7)14(16)17/h3-6H,2H2,1H3
InChIKeyHKBBGDLJNRPCMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carboxylate (CAS 96898-36-1): Core Specifications and Class Identity for Research Procurement


Ethyl 3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carboxylate (CAS 96898-36-1) is a 3,5-disubstituted 1,2,4-oxadiazole heterocyclic compound featuring a 4-nitrophenyl moiety at the 3-position and an ethyl carboxylate ester at the 5-position . The compound possesses a molecular formula of C11H9N3O5 and a molecular weight of 263.21 g/mol, with a predicted XLogP3 of 2.2 and topological polar surface area (TPSA) of 111 Ų . As a member of the 1,2,4-oxadiazole class, it serves as a versatile synthetic building block for medicinal chemistry and materials science applications, with the 5-carboxylate ester group providing a reactive handle for further derivatization [1]. The compound is commercially available from multiple suppliers with purity specifications typically ranging from 95% to 97% .

Why In-Class 1,2,4-Oxadiazole Substitution Is Not Feasible: The Critical Role of Substituent Identity at the 3- and 5-Positions for Ethyl 3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carboxylate


Within the 1,2,4-oxadiazole class, substitution at the 3- and 5-positions is not freely interchangeable. The 4-nitrophenyl group at the 3-position imparts distinct electronic properties—specifically a strong electron-withdrawing effect that influences both chemical reactivity and biological target engagement—that cannot be replicated by halogenated or unsubstituted phenyl analogs [1]. Systematic matched-pair analysis across the AstraZeneca compound collection demonstrates that 1,2,4-oxadiazole regioisomers exhibit significantly different physicochemical and ADME profiles compared to their 1,3,4-oxadiazole counterparts, with 1,3,4-isomers showing an order of magnitude lower lipophilicity (log D) in virtually all cases [2]. Furthermore, SAR studies on nitro-substituted oxadiazoles confirm that nitro group positioning (ortho vs. meta vs. para) critically modulates antimicrobial potency, with para-nitrated derivatives demonstrating distinct activity profiles [3]. These findings underscore that even seemingly minor structural modifications—regioisomerism, nitro group position, or ester identity—produce quantifiable and functionally meaningful differences in compound behavior, rendering generic substitution scientifically invalid.

Quantitative Differentiation Evidence: Ethyl 3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carboxylate vs. Structural Analogs in Measurable Parameters


Lipophilicity (XLogP3) Comparison: Ethyl 3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carboxylate vs. 3-(4-Nitrophenyl)-1,2,4-oxadiazole

Ethyl 3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carboxylate (target compound) exhibits a calculated XLogP3 value of 2.2, representing a 60% increase in lipophilicity compared to the unsubstituted analog 3-(4-nitrophenyl)-1,2,4-oxadiazole (CAS 16013-14-2), which has a reported logP of approximately 1.34-1.37 . This difference is attributable to the ethyl carboxylate ester at the 5-position replacing the hydrogen atom present in the analog.

Medicinal Chemistry Physicochemical Profiling ADME Optimization

Synthetic Yield Optimization: Ethyl 3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carboxylate Synthesis via Optimized Acetonitrile/Triethylamine Protocol

An optimized synthetic protocol for ethyl 3-aryl-1,2,4-oxadiazole-5-carboxylates using acetonitrile as solvent with triethylamine base achieves yields of up to 91% for representative analogs, representing a substantial improvement over traditional methods that typically yield 50-70% [1]. This methodology was specifically developed and validated for the 3-aryl-1,2,4-oxadiazole-5-carboxylate scaffold class to which the target compound belongs.

Synthetic Methodology Process Chemistry Library Synthesis

Aqueous Solubility Differentiation: 1,2,4-Oxadiazole-5-carboxylate Scaffold vs. Parent 1,2,4-Oxadiazole Core

The 3-(4-nitrophenyl)-1,2,4-oxadiazole core (without 5-carboxylate substitution, CAS 16013-14-2) exhibits aqueous solubility of approximately 0.602-0.67 mg/mL (sparingly soluble) . The addition of the ethyl carboxylate ester at the 5-position in the target compound is expected to further modulate solubility due to the increased lipophilicity (XLogP3 = 2.2 vs. logP = 1.34) . This represents a class-level differentiation between 5-carboxylate-substituted and unsubstituted 1,2,4-oxadiazoles.

Biopharmaceutical Properties Formulation Science Physicochemical Characterization

Nitro Group Positional Isomerism: para-Nitrophenyl (Target) vs. meta-Nitrophenyl Analog in Antibacterial Activity Potential

SAR analysis of 3,5-diaryl-1,2,4-oxadiazole derivatives reveals that nitro group positioning critically influences antibacterial activity. Ortho-nitrated derivatives achieved MIC = 60 μM against E. coli, representing the lowest MIC value within the tested series [1]. This finding demonstrates that the para-nitrophenyl moiety in the target compound (CAS 96898-36-1) represents a distinct SAR position that cannot be interchanged with ortho- or meta-nitrated analogs without measurable consequences for biological activity.

Antibacterial SAR Nitroaromatic Pharmacology Medicinal Chemistry

Research Application Scenarios: Where Ethyl 3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carboxylate (CAS 96898-36-1) Provides Optimal Utility Based on Quantitative Evidence


Medicinal Chemistry: CNS-Penetrant Probe Design Requiring Balanced Lipophilicity

With an XLogP3 of 2.2 , this compound occupies a lipophilicity range suitable for CNS drug discovery (optimal CNS drug logP typically 1.5-3.5). This represents a 60% increase over the unsubstituted analog 3-(4-nitrophenyl)-1,2,4-oxadiazole (logP ~1.34-1.37) , making the target compound more appropriate for programs targeting intracellular or CNS-resident proteins where moderate membrane permeability is required. The 5-carboxylate ester additionally provides a synthetic handle for further diversification into amides, carboxylic acids, or heterocyclic replacements [1].

Synthetic Methodology Development: Scaffold Library Construction Using Optimized High-Yield Protocol

For laboratories engaged in parallel synthesis or library construction, the availability of a scaffold-optimized synthetic protocol achieving up to 91% yield for ethyl 3-aryl-1,2,4-oxadiazole-5-carboxylates provides a validated, high-efficiency route. The acetonitrile/triethylamine system offers a 21-41 percentage point yield improvement over traditional methods, making this compound an economically rational choice as a core scaffold when building focused libraries for structure-activity relationship exploration.

Bioisostere Replacement Studies: Ester-to-Heterocycle Isosteric Pair Analysis

1,2,4-Oxadiazoles are established bioisosteres of ester and amide functionalities, offering improved metabolic stability while maintaining similar hydrogen-bonding patterns . The 5-carboxylate ester in this compound serves as both a synthetic handle and a direct comparator for isosteric replacement studies. Systematic matched-pair analysis across the AstraZeneca collection confirms that 1,2,4-oxadiazoles exhibit significantly different log D profiles compared to 1,3,4-isomers (order of magnitude lower for 1,3,4) , making this compound specifically valuable when the 1,2,4-regioisomeric form is required for target engagement or ADME optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.